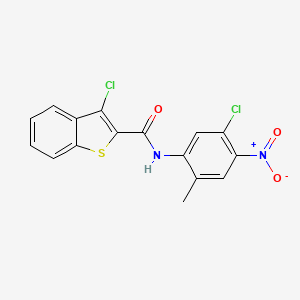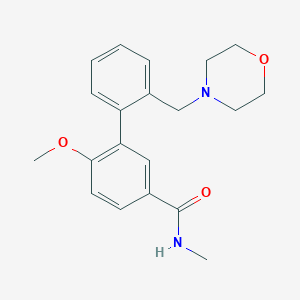![molecular formula C19H21NO2 B3967305 1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3967305.png)
1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine
Übersicht
Beschreibung
1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine, also known as MPAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied for its pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant effects.
Wirkmechanismus
The mechanism of action of 1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain and spinal cord. Specifically, this compound has been shown to increase the levels of endogenous opioids, such as enkephalins and endorphins, which are known to have analgesic effects. This compound may also modulate the activity of other neurotransmitter systems, such as the GABAergic and glutamatergic systems, which are involved in pain processing and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as to have anticonvulsant effects. Additionally, this compound has been shown to have a low toxicity profile, suggesting that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. Additionally, this compound has been shown to have a low toxicity profile, making it suitable for use in animal studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its pharmacological effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine. One area of interest is the development of new pain medications based on the analgesic effects of this compound. Additionally, this compound may have applications in the treatment of inflammatory and neurological disorders, and further research is needed to explore these potential therapeutic uses. Finally, more research is needed to understand the mechanism of action of this compound and to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, making it a promising candidate for the development of new pain medications. Additionally, this compound has been studied for its anti-inflammatory and anticonvulsant effects, suggesting that it may have applications in the treatment of inflammatory and neurological disorders.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-5-9-18(12-15)22-14-19(21)20-11-10-17(13-20)16-7-3-2-4-8-16/h2-9,12,17H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXJDWLJDDVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-isopropyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B3967231.png)
![N-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-2-phenylazetidine-1-carboxamide](/img/structure/B3967241.png)

![methyl 4-(5-{[3-(3-phenylpropanoyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3967254.png)
![6-amino-4-{2-[(3-fluorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3967264.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967266.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967272.png)


methanol](/img/structure/B3967298.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B3967302.png)
